

Icovamenib In Vitro Assay Protocols for Acute Myeloid Leukemia (AML) Cell Lines

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Compound of Interest

Compound Name: *Icovamenib*

Cat. No.: *B12404132*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Icovamenib (formerly BMF-219) is a first-in-class, orally bioavailable, covalent inhibitor of menin, a critical scaffold protein in a complex that regulates gene expression. In certain subtypes of acute myeloid leukemia (AML), particularly those with KMT2A (myeloid/lymphoid leukemia or MLL) gene rearrangements or nucleophosmin 1 (NPM1) mutations, the interaction between menin and the KMT2A fusion protein is crucial for driving the leukemogenic program. This interaction maintains the expression of key oncogenic transcription factors, including HOXA9 and MEIS1, which block myeloid differentiation and promote leukemic cell proliferation. **Icovamenib** covalently binds to menin, disrupting its interaction with KMT2A, leading to the downregulation of HOXA9 and MEIS1 expression, induction of differentiation, and ultimately, apoptosis in susceptible AML cells.[1][2]

These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of **Icovamenib** in AML cell lines. The included methodologies are foundational for preclinical research and drug development efforts targeting menin-dependent leukemias.

Data Presentation: Icovamenib In Vitro Efficacy

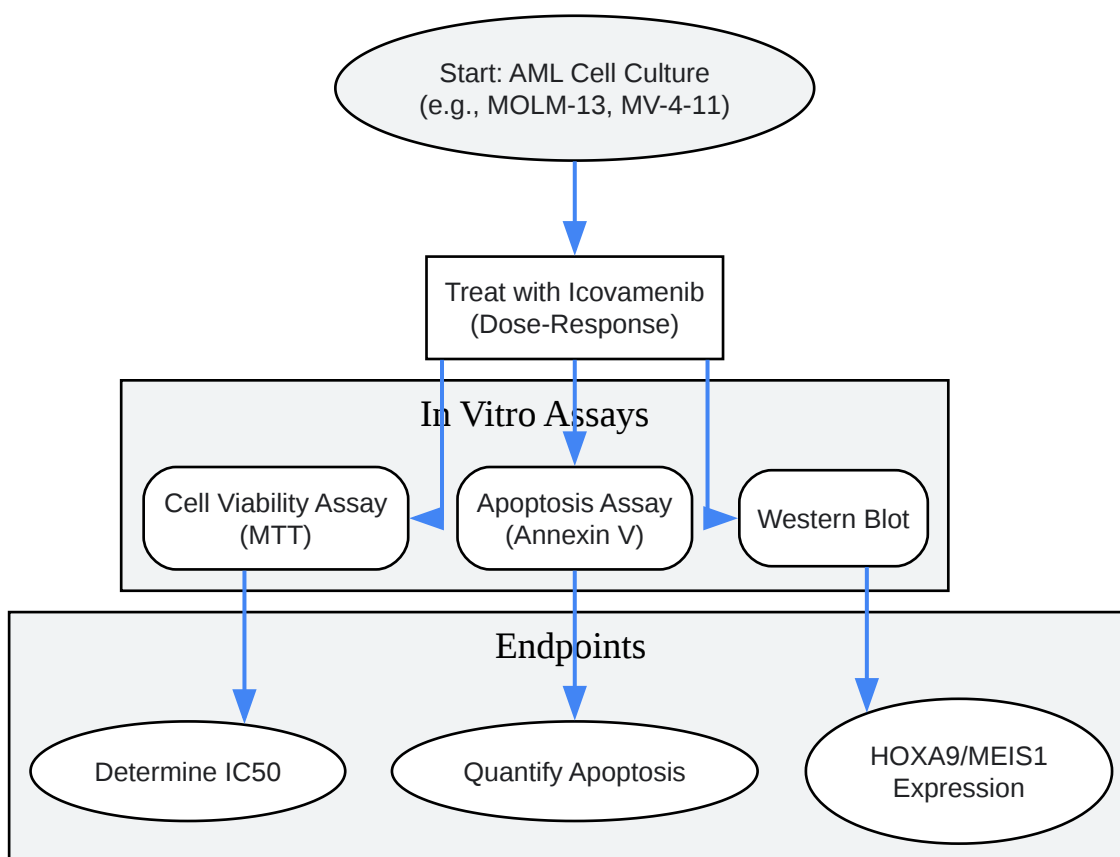
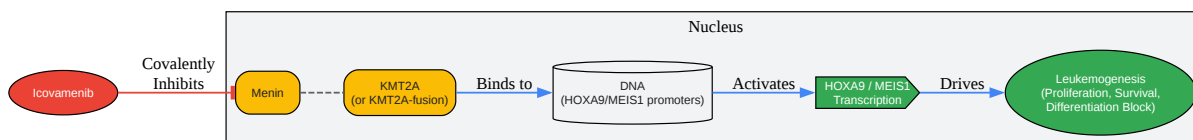
While comprehensive IC50 data for **Icovenib** across a wide range of AML cell lines is continually emerging from ongoing research, preclinical studies have demonstrated its potent anti-proliferative activity. The following table summarizes representative data from sensitive leukemia and lymphoma cell lines, highlighting the potent nanomolar to low micromolar activity of **Icovenib**. It is recommended that researchers establish specific IC50 values for their AML cell lines of interest using the protocols provided below.

Cell Line	Cancer Type	Key Mutations	Icovenib (BMF-219) IC50	Reference
MOLM-13	Acute Myeloid Leukemia	MLL-AF9, FLT3-ITD (heterozygous)	Potent Inhibition (Specific IC50 not publicly detailed)	[3]
MV-4-11	Acute Myeloid Leukemia	MLL-AF4, FLT3-ITD (homozygous)	Potent Inhibition (Specific IC50 not publicly detailed)	[3]
Patient-Derived CLL Cells	Chronic Lymphocytic Leukemia	Various	0.1 - 0.38 μ M	[4]

Note: The provided IC50 values are indicative of **Icovenib**'s high potency. Researchers should perform their own dose-response studies to determine the precise IC50 in their specific AML cell line models.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **Icovenib** and a general experimental workflow for its in vitro evaluation in AML cell lines.



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